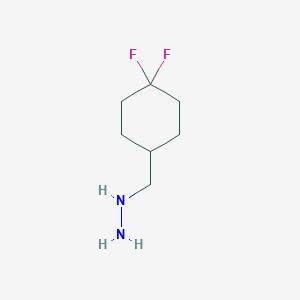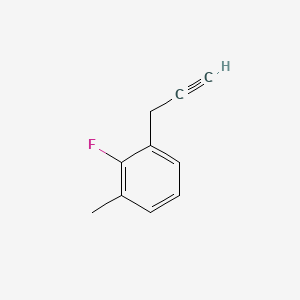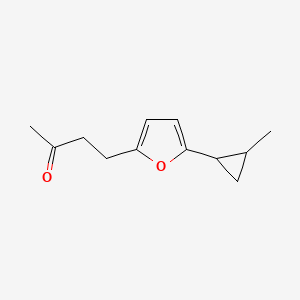
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one is an organic compound characterized by a furan ring substituted with a 2-methylcyclopropyl group and a butan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one typically involves the reaction of 2-methylcyclopropylfuran with butan-2-one under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the furan ring or the butan-2-one moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts can be used to facilitate reactions, including palladium and platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the butan-2-one moiety can participate in various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Butanone, 4-[5-(2-methylcyclopropyl)-2-furanyl]
- 4-(5-Methyl-2-furyl)butan-2-one
- Methyl 5-(4-cyanophenyl)furan-2-carboxylate
Uniqueness
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a furan ring with a 2-methylcyclopropyl group and a butan-2-one moiety makes it distinct from other similar compounds .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-[5-(2-methylcyclopropyl)furan-2-yl]butan-2-one |
InChI |
InChI=1S/C12H16O2/c1-8-7-11(8)12-6-5-10(14-12)4-3-9(2)13/h5-6,8,11H,3-4,7H2,1-2H3 |
InChI Key |
FQCNUPYKPZVFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


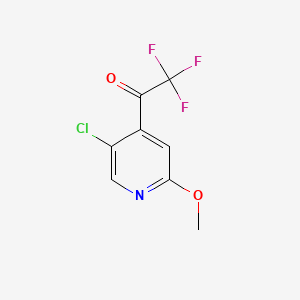
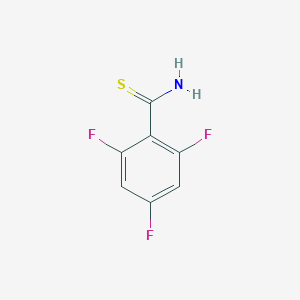
![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
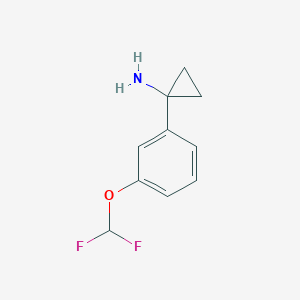

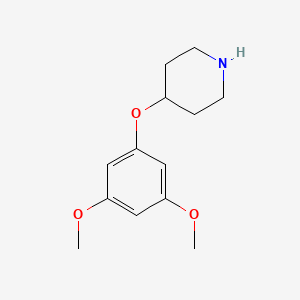
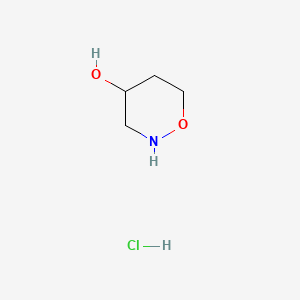
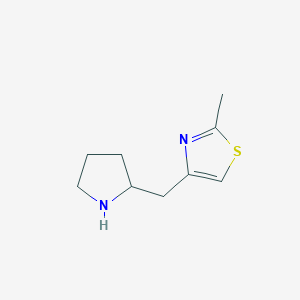
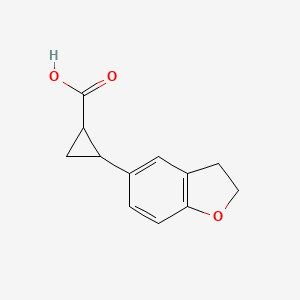
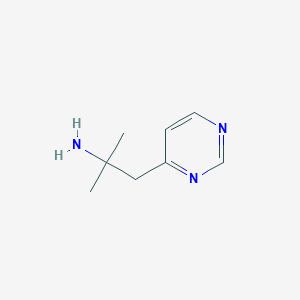
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
